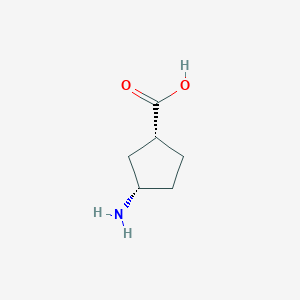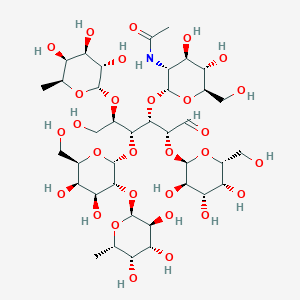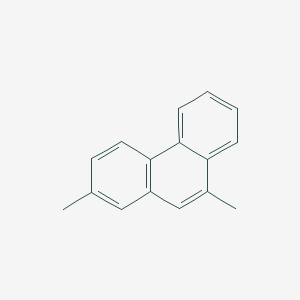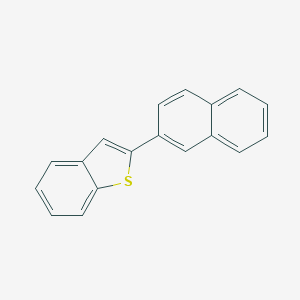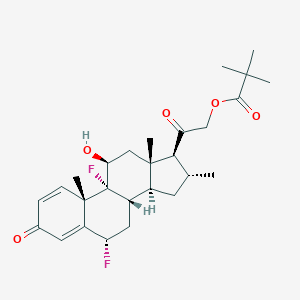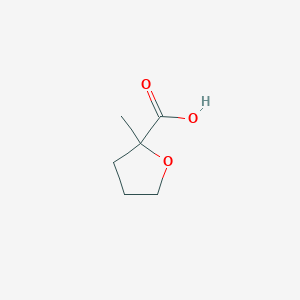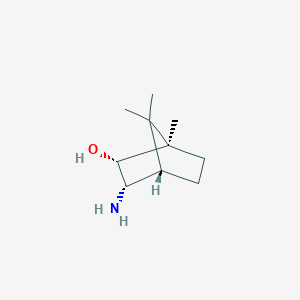
tert-Butyl 5-Amino-1H-indazole-1-carboxylate
Vue d'ensemble
Description
tert-Butyl 5-Amino-1H-indazole-1-carboxylate is a chemical compound that belongs to the class of 1H-indazole derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The tert-butyl group attached to the indazole framework provides steric bulk, which can influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of this compound and related compounds involves several steps, including substitution reactions and cyclization processes. For instance, the synthesis of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a related compound, is achieved through two substitution reactions and is confirmed by spectroscopic methods such as FTIR, NMR, and MS, as well as X-ray diffraction . Similarly, the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which share a similar tert-butyl and amino functionalization, is accomplished using a novel route that features a selective Sandmeyer reaction .
Molecular Structure Analysis
The molecular structure of this compound derivatives is often confirmed using spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal structure of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is determined by X-ray diffraction and further analyzed using density functional theory (DFT) to compare the calculated values with experimental data . This analysis reveals the presence of stable and unstable conformers and provides insights into the electronic structure of the compound.
Chemical Reactions Analysis
The this compound scaffold can undergo various chemical reactions, including amination, bromination, and cyclization, to yield a diverse array of derivatives with potential biological activity. For instance, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involves amination of an iodo-nitroaniline precursor . Additionally, the reaction of 3-amino-4-(tert-butyl-NNO-azoxy)furoxan with aliphatic amines leads to the formation of 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are characterized by their solubility, melting points, and stability. These properties are influenced by the presence of the tert-butyl group and the specific substituents on the indazole ring. For example, the derivatives of 1,2,4-triazole, which are structurally related to indazole compounds, are noted for their low toxicity and broad spectrum of biological activity . The crystal structure of these compounds often features intermolecular hydrogen bonding, which can stabilize the overall three-dimensional network structure .
Applications De Recherche Scientifique
Chimie médicinale : Agents antihypertenseurs
tert-Butyl 5-Amino-1H-indazole-1-carboxylate : est utilisé dans la synthèse de composés ayant des effets antihypertenseurs potentiels. Son noyau indazole est un motif courant dans les molécules qui interagissent avec des cibles biologiques pour moduler la pression artérielle. Le groupe amino en position 5 offre un site pour une modification chimique supplémentaire, permettant aux chercheurs de créer une bibliothèque diversifiée de composés pour des tests pharmacologiques .
Oncologie : Développement de médicaments anticancéreux
Le système cyclique indazole présent dans 1-BOC-5-AMINO-INDAZOLE est également présent dans plusieurs médicaments anticancéreux. Ce composé sert de précurseur dans la conception de nouveaux inhibiteurs de kinases, qui jouent un rôle crucial dans les thérapies ciblées contre le cancer. Le groupe tert-butyle fournit un encombrement stérique, ce qui peut être avantageux pour améliorer la sélectivité et la puissance des candidats médicaments résultants .
Neurosciences : Recherche sur les antidépresseurs
En neurosciences, This compound est utilisé pour développer des composés qui peuvent agir comme antidépresseurs. L'échafaudage indazole fait partie de plusieurs molécules qui ont montré une activité au niveau des cibles du système nerveux central, ce qui pourrait conduire à de nouveaux traitements contre la dépression .
Immunologie : Agents anti-inflammatoires
Ce composé est un intermédiaire clé dans la synthèse d'agents anti-inflammatoires. Le groupe 5-amino peut être élaboré en des entités qui inhibent des enzymes comme les cyclooxygénases ou les lipooxygénases, qui sont impliquées dans la réponse inflammatoire. Ainsi, il joue un rôle important dans la création de nouveaux médicaments anti-inflammatoires .
Microbiologie : Synthèse de composés antibactériens
1-BOC-5-AMINO-INDAZOLE : est un élément essentiel dans la synthèse de nouveaux agents antibactériens. Le noyau indazole peut imiter la structure des métabolites bactériens, interférant avec leurs voies biosynthétiques. Cette mimétique est une stratégie pour lutter contre la résistance bactérienne aux antibiotiques existants .
Thérapeutique respiratoire : Inhibiteurs de PI3Kδ
Le composé est utilisé dans le développement d'inhibiteurs sélectifs de la phosphoinositide 3-kinase δ (PI3Kδ), qui est une cible prometteuse pour le traitement des maladies respiratoires. En modifiant le groupe 5-amino, les chercheurs peuvent créer des molécules qui inhibent sélectivement PI3Kδ, ce qui pourrait conduire à des thérapies efficaces pour des affections comme l'asthme .
Mécanisme D'action
Target of Action
Tert-Butyl 5-Amino-1H-indazole-1-carboxylate, also known as 1-BOC-5-AMINO-INDAZOLE, is primarily used as an intermediate in the synthesis of protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). They play a key role in various cellular processes such as cell division, metabolism, and signal transduction .
Mode of Action
Indazole-containing compounds are known to interact with their targets (such as protein kinases) by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction can lead to changes in the phosphorylation state of proteins, affecting their function and the cellular processes they are involved in .
Biochemical Pathways
The specific biochemical pathways affected by 1-BOC-5-AMINO-INDAZOLE depend on the particular protein kinases it inhibits. Protein kinases are involved in numerous pathways, including signal transduction, cell cycle regulation, and apoptosis . By inhibiting these kinases, 1-BOC-5-AMINO-INDAZOLE can potentially affect these pathways and their downstream effects .
Pharmacokinetics
It’s worth noting that the compound’s lipophilicity (log po/w) is reported to be 228 (iLOGP) and 216 (XLOGP3), which can influence its absorption and distribution .
Result of Action
The molecular and cellular effects of 1-BOC-5-AMINO-INDAZOLE’s action would depend on the specific protein kinases it inhibits and the pathways these kinases are involved in. Potential effects could include altered cell signaling, changes in cell cycle progression, and induction of apoptosis .
Propriétés
IUPAC Name |
tert-butyl 5-aminoindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSDPIIWOZRHNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600071 | |
| Record name | tert-Butyl 5-amino-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129488-10-4 | |
| Record name | 1,1-Dimethylethyl 5-amino-1H-indazole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129488-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-amino-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


